2-(difluoromethyl)-2H-indazole-6-carboxylic acid is a fluorinated organic compound that has gained attention in medicinal chemistry and materials science due to its unique chemical properties. The difluoromethyl group enhances the compound's reactivity and bioactivity, making it a valuable building block for synthesizing various bioactive compounds and advanced materials. Its structure consists of an indazole ring with a carboxylic acid group and a difluoromethyl substituent, which contributes to its distinct characteristics and potential applications in scientific research.
This compound can be classified as a member of the indazole family, which is known for its diverse biological activities. The presence of the difluoromethyl group adds to its classification as a fluorinated compound, which often exhibits enhanced pharmacological properties. The molecular formula for 2-(difluoromethyl)-2H-indazole-6-carboxylic acid is with a molecular weight of approximately 212.15 g/mol .
The synthesis of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid typically involves the introduction of the difluoromethyl group onto an indazole scaffold. One common synthetic route is through the difluoromethylation of indazole derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions, allowing for efficient incorporation of the difluoromethyl group .
Industrial production methods often utilize scalable difluoromethylation techniques, including the use of bench-stable crystalline reagents like XtalFluor-M® and other environmentally friendly difluorocarbene reagents. Continuous flow reactors may also be employed to enhance yield and purity during production .
The molecular structure of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid features:
The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 212.15 g/mol |
IUPAC Name | 2-(difluoromethyl)indazole-6-carboxylic acid |
InChI Key | CDEAVPJRDJLIGL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=CN(N=C2C=C1C(=O)O)C(F)F |
The compound can undergo various chemical reactions:
These reactions are facilitated by specific reaction conditions, including temperature, catalysts, and solvents that optimize yield and selectivity.
The mechanism of action for 2-(difluoromethyl)-2H-indazole-6-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors. The difluoromethyl group enhances binding affinity through strong hydrogen bonds and hydrophobic interactions, modulating biological pathways effectively. This interaction may lead to inhibition or activation of target enzymes, contributing to its potential therapeutic effects in drug discovery .
Relevant data regarding physical properties such as boiling point, density, and pKa may require specific experimental determination for precise values.
The applications of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid span several fields:
Fluorinated indazoles represent a strategically important class of heterocyclic compounds in modern medicinal chemistry, with 2-(difluoromethyl)-2H-indazole-6-carboxylic acid exemplifying key pharmacological advantages. The incorporation of fluorine atoms into the indazole scaffold significantly enhances membrane permeability through increased lipophilicity while simultaneously improving metabolic stability by resisting oxidative degradation pathways. This dual enhancement addresses critical challenges in drug development—bioavailability and half-life extension. The carboxylic acid moiety at the 6-position enables versatile derivatization into esters, amides, or acyl hydrazides, facilitating targeted interactions with biological macromolecules. Recent studies indicate that fluorinated indazoles exhibit superior target binding affinity compared to non-fluorinated analogs, particularly against kinase targets implicated in oncology and inflammatory diseases [1] [6]. The structural rigidity imparted by the fused bicyclic system provides optimal spatial orientation for pharmacophore elements, making these compounds privileged scaffolds in rational drug design.
The difluoromethyl group (–CF₂H) at the N-2 position of the indazole ring confers distinctive physicochemical properties critical for bioactivity. Unlike trifluoromethyl (–CF₃) groups, the –CF₂H moiety acts as a hydrogen bond donor (σₚ = 0.33) while maintaining substantial lipophilicity enhancement (π = 0.92). This dual character enables formation of stable hydrogen bonds with protein residues (e.g., backbone carbonyls of Ala302 in kinase domains) while promoting passive diffusion across cellular membranes. Spectroscopic analyses reveal that the polar electrostatic surface of the difluoromethyl group enhances dipole-dipole interactions within hydrophobic binding pockets. Furthermore, the steric profile (molar refractivity = 5.93 cm³/mol) optimally fills van der Waals gaps in enzyme active sites without inducing conformational strain. Crucially, the –CF₂H group exhibits superior metabolic stability compared to methyl or hydroxymethyl substituents, as evidenced by reduced CYP450-mediated oxidation in hepatocyte assays [1] [9]. These properties establish –CF₂H as a versatile bioisostere for thiol, alcohol, and methylamine functionalities in drug design.
Table 1: Physicochemical Properties of Fluorinated Groups Relevant to Indazole Derivatives
Substituent | Hansch π Value | σₚ (Hammett) | Hydrogen Bond Capacity | Molar Refractivity (cm³/mol) |
---|---|---|---|---|
–CF₂H | 0.92 | 0.33 | Donor | 5.93 |
–CF₃ | 0.88 | 0.54 | None | 5.02 |
–CH₃ | 0.56 | -0.17 | None | 5.65 |
–CH₂OH | -0.65 | -0.01 | Donor/Acceptor | 7.19 |
The therapeutic exploration of indazoles originated with early anti-inflammatory agents (e.g., benzydamine) in the 1960s, evolving into targeted oncology drugs by the 2000s. Landmark developments include the FDA approval of pazopanib (Votrient®), a 1H-indazole-based tyrosine kinase inhibitor for renal cell carcinoma (2009), and niraparib (Zejula®), a poly(ADP-ribose) polymerase inhibitor for ovarian cancer (2017). These agents demonstrated the pharmacological versatility of the indazole core in interacting with diverse enzyme classes. The introduction of fluorinated variants began in earnest during the 2010s, driven by advances in organofluorine chemistry enabling regioselective difluoromethylation. Key synthetic breakthroughs included:
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: